Wdr5-IN-8 vs. WDR5-0103: Demonstrating >29-fold Higher Affinity for the WDR5 WIN Site
Wdr5-IN-8 shows a significant improvement in binding affinity compared to the first-generation WDR5 antagonist, WDR5-0103. Wdr5-IN-8 inhibits WDR5 with an IC50 of 15.5 nM [1], whereas WDR5-0103 has a reported Kd of 450 nM [2]. This represents a >29-fold increase in potency for Wdr5-IN-8.
| Evidence Dimension | In vitro binding affinity (WIN site) |
|---|---|
| Target Compound Data | IC50 = 15.5 nM |
| Comparator Or Baseline | WDR5-0103, Kd = 450 nM |
| Quantified Difference | ~29-fold higher affinity for Wdr5-IN-8 |
| Conditions | Biochemical protein binding assay |
Why This Matters
This substantial gain in potency may translate to achieving effective target engagement at significantly lower concentrations, potentially reducing off-target effects in cellular assays.
- [1] Qin S, et al. Discovery and Optimization of WDR5 Inhibitors via Cascade Deoxyribonucleic Acid-Encoded Library Selection Approach. J Med Chem. 2024 Jan 3;67(2):1079-1092. View Source
- [2] MedChemExpress. WDR5-0103 product page. (Data citing Kd of 450 nM). View Source
